Cas no 2244083-66-5 (Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)

Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-, is a fluorinated aromatic amine derivative characterized by its unique trifluoromethyl and difluorophenoxy substituents. This compound exhibits strong electron-withdrawing properties due to the presence of multiple fluorine atoms, making it valuable in agrochemical and pharmaceutical synthesis. Its structural features enhance stability and reactivity, particularly in electrophilic substitution reactions. The trifluoromethyl group contributes to lipophilicity, improving bioavailability in active formulations. This compound is also of interest in materials science for developing advanced polymers and coatings with enhanced chemical resistance. Its precise functional group arrangement allows for selective modifications, enabling tailored applications in specialty chemistry.
Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- structure
2244083-66-5 structure
商品名:Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-
CAS番号:2244083-66-5
MF:C13H8F5NO
メガワット:289.200740814209
CID:5223342

Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-
    • インチ: 1S/C13H8F5NO/c14-10-4-7(13(16,17)18)5-11(15)12(10)20-9-3-1-2-8(19)6-9/h1-6H,19H2
    • InChIKey: CAELPWOGETWJHC-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=CC=CC(OC2=C(F)C=C(C(F)(F)F)C=C2F)=C1

Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588649-1g
3-(2,6-Difluoro-4-(trifluoromethyl)phenoxy)aniline
2244083-66-5 98%
1g
¥9583 2023-03-11
Apollo Scientific
PC502839-1g
3-Aminophenyl 2,6-difluoro-4-(trifluoromethyl)phenyl ether
2244083-66-5 95%
1g
£800.00 2023-09-02

Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- 関連文献

Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-に関する追加情報

Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- (CAS No. 2244083-66-5): A Comprehensive Overview

Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-, identified by its CAS number 2244083-66-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic amines characterized by a benzene ring substituted with various functional groups. The presence of fluoro and trifluoromethyl groups in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The< strong>2,6-difluoro and 4-(trifluoromethyl) substituents play a crucial role in modulating the reactivity and pharmacokinetic profile of the compound. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity to biological targets, while the trifluoromethyl group can influence lipophilicity and metabolic clearance. These features make Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- an attractive candidate for further development in drug discovery programs.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential therapeutic applications. Studies have demonstrated that the introduction of fluorine atoms into molecular structures can lead to improved drug efficacy and reduced side effects. For instance, fluorinated analogs of existing drugs have shown enhanced bioavailability and prolonged half-life, which are critical factors in drug development.

The< strong>3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- moiety in this compound suggests its utility as a building block for more complex molecules. Researchers have leveraged similar structural motifs to develop novel inhibitors targeting various biological pathways. One notable area of interest is the development of kinase inhibitors, where fluorinated aromatic amines have been shown to exhibit high selectivity and potency. The electron-withdrawing nature of the fluoro and trifluoromethyl groups helps stabilize the positive charge on the nitrogen atom in the amine group, enhancing its interaction with biological targets.

Advances in computational chemistry have further facilitated the design and optimization of such compounds. Molecular modeling techniques allow researchers to predict the binding affinity and pharmacokinetic properties of< strong>Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- and its derivatives before conducting costly experimental trials. This approach has significantly accelerated the drug discovery process, enabling faster identification of lead compounds with promising therapeutic potential.

The synthesis of< strong>Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The presence of sensitive functional groups necessitates precise control over reaction conditions to avoid unwanted side products. Recent methodologies have focused on greener synthetic routes that minimize waste and hazardous byproducts, aligning with the growing emphasis on sustainable chemistry.

In clinical settings, compounds with structural similarities to< strong>Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- have been investigated for their potential in treating various diseases. For example, fluorinated aromatic amines have shown promise in oncology research as inhibitors of tumor-specific kinases. The ability of these compounds to selectively target cancer cells while sparing healthy tissues is a key advantage over traditional chemotherapeutic agents.

The role of< strong>CAS No. 2244083-66-5 in academic and industrial research cannot be overstated. Its unique structural features make it a versatile tool for exploring new chemical entities (NCEs) with therapeutic potential. As our understanding of biological systems continues to evolve, compounds like< strong>Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]- will remain at the forefront of innovation in medicinal chemistry.

The future directions for research involving this compound are multifaceted. Exploration into its derivatives may uncover even more potent and selective biological activity. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics and materials science could unlock new applications beyond traditional pharmaceuticals.

In conclusion,< strong>Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-, CAS No. 2244083-66-5, represents a significant advancement in the field of fluorinated aromatic compounds. Its unique structural features and potential therapeutic applications position it as a cornerstone in modern drug discovery efforts. As research progresses,this compound will continue to inspire new discoveries that benefit human health.

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